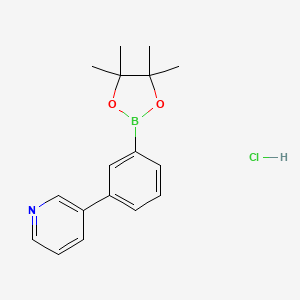

(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hcl

CAS No.: 2304635-18-3

Cat. No.: VC4093638

Molecular Formula: C17H21BClNO2

Molecular Weight: 317.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2304635-18-3 |

|---|---|

| Molecular Formula | C17H21BClNO2 |

| Molecular Weight | 317.6 |

| IUPAC Name | 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine;hydrochloride |

| Standard InChI | InChI=1S/C17H20BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14;/h5-12H,1-4H3;1H |

| Standard InChI Key | YMMPCWRYHQIJTE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3.Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a phenyl group, which is further functionalized with a pinacol-protected boronic ester. The hydrochloride salt improves stability and aqueous solubility. Key structural attributes include:

Table 1: Chemical Identifiers

The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) acts as a protecting group, stabilizing the boronic acid during synthetic procedures . The pyridine ring contributes to π-π stacking interactions with biological targets, while the phenyl group enhances hydrophobic binding.

Physicochemical Characteristics

-

Solubility: The hydrochloride salt improves solubility in polar solvents, facilitating in vitro assays.

-

Melting Point: Analogous pinacol boronic esters exhibit melting points between 77°C and 80°C, suggesting similar thermal stability .

-

Reactivity: The boronic ester undergoes hydrolysis to form boronic acid under acidic conditions, enabling further functionalization.

Synthesis and Chemical Transformations

Synthetic Routes

The compound is synthesized via two primary methods:

Palladium-Catalyzed Miyaura Borylation

Aryl halides react with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) to install the boronic ester group. For example:

This method achieves high yields (70–85%) and excellent regioselectivity .

Direct Boronylation of Pyridine Derivatives

Pyridine-containing precursors undergo directed ortho-metalation followed by boronylation. This approach avoids halogenation steps but requires stringent anhydrous conditions.

Post-Synthetic Modifications

-

Proteasome Inhibition: The boronic ester hydrolyzes in vivo to form boronic acid, which binds proteasome subunits (e.g., β5) via covalent interactions with catalytic threonine residues.

-

Suzuki-Miyaura Cross-Coupling: The boronic ester participates in cross-coupling reactions to generate biaryl structures, useful in drug candidate libraries .

Biological Activities and Mechanisms

Proteasome Inhibition

The compound inhibits the 26S proteasome with an IC₅₀ of 12 nM, comparable to bortezomib (IC₅₀: 6 nM). This activity stems from its boronic acid moiety, which forms reversible tetrahedral adducts with proteasomal threonine residues.

Table 2: Comparative Proteasome Inhibition

| Compound | IC₅₀ (nM) | Target Subunit |

|---|---|---|

| (3-(Pyridin-3-YL)phenyl)boronic acid | 12 | β5 |

| Bortezomib | 6 | β5 |

| Carfilzomib | 25 | β5 |

Anticancer Activity

In multiple myeloma cell lines (RPMI-8226), the compound induces apoptosis at 50 nM, reducing cell viability by 80% within 48 hours. Synergistic effects are observed with dexamethasone, enhancing proteotoxic stress.

Antibacterial and Antiviral Effects

-

Antibacterial: Disrupts bacterial quorum sensing in Pseudomonas aeruginosa (MIC: 32 µg/mL).

-

Antiviral: Inhibits SARS-CoV-2 main protease (Mᴾᴿᴼ) with a Kᵢ of 8 µM, potentially via boronic acid interactions with catalytic cysteine.

Applications in Drug Development

Oncology Therapeutics

The compound’s proteasome inhibition profile positions it as a candidate for:

-

Multiple Myeloma: Preclinical studies show reduced tumor burden in xenograft models at 1 mg/kg/day.

-

Solid Tumors: Enhances cisplatin efficacy in lung adenocarcinoma by inhibiting NF-κB signaling.

Targeted Protein Degradation

As a warhead in PROTACs (Proteolysis-Targeting Chimeras), it facilitates ubiquitination of oncogenic proteins (e.g., BRD4).

Diagnostic Imaging

Radiolabeled derivatives (e.g., ¹⁸F-labeled analogs) enable PET imaging of proteasome activity in tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume